THRX-144644

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

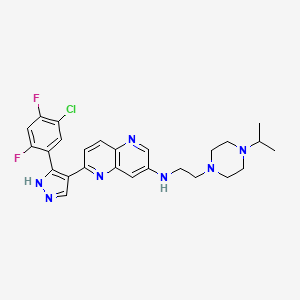

C26H28ClF2N7 |

|---|---|

Molekulargewicht |

512.0 g/mol |

IUPAC-Name |

6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine |

InChI |

InChI=1S/C26H28ClF2N7/c1-16(2)36-9-7-35(8-10-36)6-5-30-17-11-25-24(31-14-17)4-3-23(33-25)19-15-32-34-26(19)18-12-20(27)22(29)13-21(18)28/h3-4,11-16,30H,5-10H2,1-2H3,(H,32,34) |

InChI-Schlüssel |

ATWFNMAJIPYWCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)CCNC2=CC3=C(C=CC(=N3)C4=C(NN=C4)C5=CC(=C(C=C5F)F)Cl)N=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

THRX-144644: A Lung-Selective ALK5 Inhibitor for Mitigating Systemic TGF-β Pathway-Related Toxicities

For Researchers, Scientists, and Drug Development Professionals

Abstract

THRX-144644 is a potent and lung-selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5). The primary mechanism of action of this compound is the inhibition of ALK5, a key signaling node in the TGF-β pathway, which is implicated in fibrosis and other pathological processes. Preclinical studies have demonstrated that its localized delivery to the lungs allows for effective pharmacodynamic inhibition of the TGF-β pathway in the target tissue while minimizing the systemic toxicities, such as cardiac valvulopathy, that have hampered the development of other systemic ALK5 inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: ALK5 Inhibition

This compound exerts its pharmacological effect through the direct inhibition of ALK5, also known as TGF-β receptor I (TGFβRI). ALK5 is a serine/threonine kinase receptor that, upon binding of its ligand TGF-β, forms a complex with the TGF-β type II receptor (TGFβRII). TGFβRII then phosphorylates and activates ALK5, initiating downstream intracellular signaling.

The primary downstream signaling cascade initiated by ALK5 is the SMAD pathway. Activated ALK5 phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cellular processes such as extracellular matrix deposition, cell proliferation, differentiation, and apoptosis.

By inhibiting the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway. This localized inhibition in the lungs is the key to its therapeutic potential in pulmonary diseases where the TGF-β pathway is dysregulated, such as idiopathic pulmonary fibrosis.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data that underscore its potency and lung-selective profile.

| Parameter | Value | Species/System | Reference |

| ALK5 IC50 | 0.14 nM | Enzyme Assay | |

| p-SMAD3 IC50 | 23 nM | Human BEAS2B Cell Line | |

| p-SMAD3 IC50 | 141 nM | Rat Precision Cut Lung Slices (PCLS) | |

| Lung-to-Plasma Ratio | 100- to 1200-fold | Rats and Dogs | |

| Lung Trough Concentrations (24h) | 3- to 17-fold above PCLS IC50 | Rats and Dogs (at tolerated doses) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

ALK5 Inhibition Assay (Enzyme Assay)

-

Objective: To determine the direct inhibitory activity of this compound on the ALK5 kinase.

-

Methodology:

-

Recombinant human ALK5 kinase domain is incubated with a specific peptide substrate and ATP.

-

Varying concentrations of

-

Methodological & Application

Application Notes and Protocols for THRX-144644 Nebulization in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

THRX-144644 is a potent and lung-restricted inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I receptor for Transforming Growth Factor-beta (TGF-β). By selectively targeting ALK5 within the pulmonary system, this compound aims to mitigate the systemic toxicities often associated with TGF-β pathway inhibition, such as cardiac valvulopathy and bone physeal dysplasia. These application notes provide a detailed protocol for the administration of this compound to rodent models via nebulization for preclinical research, based on available data and established methodologies for inhalation studies.

Mechanism of Action: TGF-β/ALK5 Signaling Pathway

TGF-β signaling plays a crucial role in a variety of cellular processes. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation. This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK5, thereby blocking the phosphorylation of SMAD2/3 and subsequent downstream signaling.

Quantitative Data Summary

Preclinical studies in Sprague Dawley rats have demonstrated the lung-selective nature of nebulized this compound. The following tables summarize key quantitative data from a 14-day repeat-dose inhalation study.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/Tissue | IC50 |

| ALK5 Inhibition | - | 0.14 nM[1] |

| ALK5 Inhibition | Human BEAS2B cell line | 23 nM[1] |

| p-SMAD3 Inhibition | Rat precision cut lung slices (PCLS) | 141 nM[2] |

Table 2: Preclinical Pharmacokinetics and Tolerability in Rats (14-Day Nebulization)

| Dose Group (mg/kg/day) | Maximally Tolerated | Lung-to-Plasma Ratio (AUC) | Lung Trough Concentration (24h) vs. PCLS IC50 |

| 2 | Yes | 100- to 1200-fold[2] | 3- to 17-fold above IC50[2] |

| 10 | Yes[2] | 100- to 1200-fold[2] | 3- to 17-fold above IC50[2] |

| 60 | Exceeded Tolerability[2] | Not Reported | 76-fold above IC50[2] |

Experimental Protocol: Nebulization of this compound in Rodent Models

This protocol outlines the procedure for administering this compound to rodents using a nose-only inhalation exposure system.

Materials and Equipment

-

This compound

-

Vehicle for nebulization (see Section 2: Formulation Preparation)

-

Rodent nose-only inhalation exposure chamber

-

Nebulizer (e.g., jet or vibrating mesh nebulizer)

-

Syringe pump

-

Pressurized air source

-

Rodent restrainers

-

Analytical balance

-

Personal Protective Equipment (PPE)

Formulation Preparation

The specific vehicle used for in vivo nebulization of this compound is not publicly available. This compound is a hydrophobic compound. Therefore, a suitable formulation must be developed and validated to ensure appropriate aerosol characteristics and tolerability. Common approaches for formulating hydrophobic drugs for nebulization include:

-

Suspension: Micronize this compound to a particle size of less than 5 µm and suspend it in a sterile, aqueous vehicle such as saline. The use of a surfactant may be necessary to ensure a stable suspension.

-

Solution with Co-solvents: Dissolve this compound in a solution containing a biocompatible co-solvent such as ethanol or propylene glycol. The concentration of the co-solvent should be minimized to avoid lung irritation.

-

Nanosuspension: Prepare a nanosuspension of this compound to improve solubility and aerosolization efficiency.

It is critical to perform formulation stability and aerosol characterization studies (e.g., particle size distribution, output rate) prior to in vivo experiments.

Experimental Workflow: Nose-Only Inhalation Procedure

Detailed Procedure

-

Animal Acclimatization: Acclimatize rodents to the restrainers for several days prior to the study to minimize stress.

-

System Setup:

-

Assemble the nose-only inhalation chamber according to the manufacturer's instructions.

-

Connect the nebulizer to the chamber's aerosol inlet.

-

Connect the pressurized air source to the nebulizer.

-

Load the prepared this compound formulation into the nebulizer.

-

-

Animal Loading:

-

Weigh each animal.

-

Gently load each rodent into a restrainer, ensuring the nose is positioned at the opening.

-

-

Exposure:

-

Connect the loaded restrainers to the exposure ports of the inhalation chamber.

-

Turn on the pressurized air to the nebulizer to generate the aerosol.

-

The duration of exposure will depend on the desired lung deposition dose. This needs to be calculated based on the aerosol concentration, the animal's minute ventilation, and the exposure time.

-

-

Monitoring:

-

During the exposure period, monitor the animals for any signs of distress.

-

Monitor the nebulizer to ensure consistent aerosol generation.

-

-

Post-Exposure:

-

At the end of the exposure period, turn off the air supply to the nebulizer.

-

Allow fresh air to flow through the chamber for a few minutes to clear any remaining aerosol.

-

Carefully remove the restrainers from the chamber and return the animals to their cages.

-

Monitor the animals according to the study protocol.

-

Proceed with sample collection (e.g., lung tissue, plasma) as required for pharmacokinetic and pharmacodynamic analyses.

-

Dose Calculation

The deposited dose in the lungs can be estimated using the following formula:

Deposited Dose (mg/kg) = (Aerosol Concentration (mg/L) x Minute Ventilation (L/min) x Exposure Duration (min)) / Body Weight (kg)

-

Aerosol Concentration: This should be determined experimentally by sampling the aerosol from an exposure port onto a filter and quantifying the amount of this compound.

-

Minute Ventilation: This can be estimated using allometric scaling formulas or measured directly. For rats, a commonly used formula is: Minute Ventilation (L/min) = 0.608 x [Body Weight (kg)]^0.852 .

Safety Precautions

-

Handle this compound in a well-ventilated area, wearing appropriate PPE, including gloves, lab coat, and eye protection.

-

Conduct all nebulization procedures in a certified chemical fume hood or a contained inhalation exposure system to prevent operator exposure.

-

Follow all institutional guidelines for animal care and use.

These application notes are intended to provide a comprehensive guide for the use of this compound in rodent nebulization studies. Researchers should adapt and validate these protocols for their specific experimental needs.

References

Application Notes: Cell-Based Assays for Testing THRX-144644 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: THRX-144644 is a potent and lung-selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), a TGF-β type I receptor serine/threonine kinase. Systemic inhibition of the TGF-β pathway, while therapeutically promising for conditions like pulmonary fibrosis, has been associated with toxicities such as cardiac valvulopathy. This compound is designed for localized pulmonary delivery to concentrate its therapeutic effect in the lungs, thereby minimizing systemic exposure and associated adverse effects. The primary mechanism of action is the inhibition of ALK5, which in turn blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, key components of the canonical TGF-β signaling pathway.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of this compound. The assays are designed to confirm target engagement, and evaluate the downstream cellular consequences of ALK5 inhibition, such as effects on cell viability, proliferation, and apoptosis.

TGF-β/ALK5 Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. Upon binding of TGF-β to its type II receptor (TGFβRII), the type I receptor, ALK5, is recruited and phosphorylated. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in processes like fibrosis and cell cycle control. This compound directly inhibits the kinase activity of ALK5, preventing this downstream signaling cascade.

Application Notes and Protocols: THRX-144644 in Combination with Other Anti-Fibrotic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

THRX-144644 is a potent and lung-selective inhibitor of the transforming growth factor-beta (TGF-β) receptor I kinase (ALK5). By selectively targeting ALK5 in the lungs, this compound offers a promising therapeutic strategy for pulmonary fibrosis by inhibiting the pro-fibrotic TGF-β signaling pathway while minimizing systemic toxicities. The current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, have demonstrated efficacy in slowing disease progression but do not halt or reverse fibrosis. Combining this compound with these existing anti-fibrotic agents, which act through different mechanisms, presents a rational approach to potentially achieve synergistic efficacy and improved clinical outcomes.

This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other anti-fibrotic agents in preclinical models of pulmonary fibrosis.

Rationale for Combination Therapy

TGF-β is a central mediator of fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. This compound directly inhibits this pathway by blocking ALK5, a key receptor in TGF-β signaling.

-

Pirfenidone: While its exact mechanism is not fully elucidated, pirfenidone is known to have anti-inflammatory, antioxidant, and anti-fibrotic properties. It has been shown to inhibit TGF-β-mediated activities, but it also affects other pathways involved in fibrosis.

-

Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF). These pathways are also implicated in the pathogenesis of pulmonary fibrosis.

The distinct mechanisms of action of this compound, pirfenidone, and nintedanib suggest that their combination could lead to a more comprehensive inhibition of the fibrotic process, potentially resulting in additive or synergistic anti-fibrotic effects. Studies combining a TGF-β signaling inhibitor with pirfenidone have shown a greater reduction in collagen production compared to monotherapy, supporting the rationale for this combination approach.[1][2]

Signaling Pathways

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and potential combination agents.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | IC50 | Reference |

| ALK5 Inhibition | Enzyme Assay | 0.14 nM | [1](3) |

| p-SMAD3 Inhibition | BEAS2B Cells | 23 nM | [1](3) |

| p-SMAD3 Inhibition | Rat Precision Cut Lung Slices (PCLS) | 141 nM | [4](4) |

Table 2: Preclinical Pharmacokinetics of this compound (Inhalation)

| Species | Dose | Lung-to-Plasma Ratio (AUC) | Reference |

| Rat | 2-60 mg/kg (daily for 14 days) | 100- to 1200-fold | [1](3) |

| Dog | Up to 1.5 mg/kg/day | 100- to 1200-fold | [4](4) |

Experimental Protocols

In Vitro Combination Studies

1. Cell Culture and Treatment

-

Cell Line: Primary human lung fibroblasts (HLFs) isolated from IPF patients or commercially available cell lines (e.g., MRC-5, WI-38).

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Experimental Setup:

-

Seed HLFs in 6-well or 12-well plates.

-

Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS.

-

Pre-treat cells with this compound, pirfenidone, or nintedanib alone or in combination for 1 hour.

-

Stimulate cells with recombinant human TGF-β1 (5 ng/mL) for 24-72 hours.

-

2. Assessment of Anti-Fibrotic Activity

-

Collagen Quantification (Sircol™ Soluble Collagen Assay):

-

Collect the cell culture supernatant.

-

Follow the manufacturer's protocol for the Sircol™ assay to quantify soluble collagen.[5][6][7][8][9] Briefly, the assay involves the precipitation of collagen with Sirius Red dye, followed by centrifugation and solubilization of the pellet for colorimetric measurement at 556 nm.

-

-

α-Smooth Muscle Actin (α-SMA) Expression:

-

Western Blot:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against α-SMA, followed by an HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescence detection system.

-

-

Immunocytochemistry (ICC):

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI and visualize using a fluorescence microscope.[10]

-

-

-

Quantitative PCR (qPCR):

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform qPCR using primers for pro-fibrotic genes such as COL1A1, ACTA2 (α-SMA), and FN1 (Fibronectin).

-

Normalize gene expression to a housekeeping gene (e.g., GAPDH).

-

In Vivo Combination Studies (Bleomycin-Induced Lung Fibrosis Model)

1. Animal Model

-

Species: C57BL/6 mice (8-10 weeks old).

-

Induction of Fibrosis:

-

Anesthetize mice.

-

Intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in sterile saline.[11] Control animals receive saline only.

-

2. Treatment Protocol

-

Treatment Groups:

-

Vehicle control

-

This compound (administered by inhalation)

-

Pirfenidone or Nintedanib (administered orally)

-

This compound + Pirfenidone or Nintedanib

-

-

Dosing and Administration:

-

Initiate treatment 7 days after bleomycin instillation.

-

Administer drugs daily for 14-21 days.

-

Dose levels should be determined based on previous studies and tolerability.

-

3. Assessment of Pulmonary Fibrosis

-

Histopathology:

-

At the end of the study, sacrifice the animals and perfuse the lungs.

-

Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.

-

Score the extent of fibrosis using the Ashcroft scoring system.

-

-

Collagen Content (Hydroxyproline Assay):

-

α-SMA Immunohistochemistry (IHC):

-

Perform antigen retrieval on paraffin-embedded lung sections.

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against α-SMA.[15][16][17][18]

-

Apply a secondary antibody and a detection system (e.g., DAB).

-

Counterstain with hematoxylin and visualize under a microscope to assess myofibroblast accumulation.

-

Conclusion

The combination of this compound with existing anti-fibrotic agents like pirfenidone and nintedanib holds significant promise for the treatment of pulmonary fibrosis. The provided protocols offer a framework for preclinical evaluation of these combination therapies. Careful design and execution of these studies will be crucial in determining the potential for synergistic or additive effects and in guiding the clinical development of this compound as part of a combination regimen for patients with this devastating disease.

References

- 1. A combination of pirfenidone and TGF-β inhibition mitigates cystic echinococcosis-associated hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combination of pirfenidone and TGF-β inhibition mitigates cystic echinococcosis-associated hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accuratechemical.com [accuratechemical.com]

- 6. biovendor.com [biovendor.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. ilexlife.com [ilexlife.com]

- 9. interchim.fr [interchim.fr]

- 10. Lung Section Staining and Microscopy [bio-protocol.org]

- 11. criver.com [criver.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 15. Immunohistochemistry [bio-protocol.org]

- 16. α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nordiqc.org [nordiqc.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting THRX-144644 solubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the ALK5 inhibitor, THRX-144644.

Troubleshooting Guide: this compound Solubility Issues

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: My this compound powder is not dissolving in DMSO. What should I do?

Answer:

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

-

Use High-Quality, Anhydrous DMSO: this compound is known to be soluble in DMSO at 50 mg/mL; however, the hygroscopic nature of DMSO can significantly impact solubility.[1] Always use fresh, anhydrous DMSO from a newly opened bottle.

-

Apply Sonication: Ultrasonic energy can be very effective in breaking up compound aggregates and facilitating dissolution.[1] We recommend using a bath sonicator for several minutes.

-

Gentle Warming: Gently warming the solution to 37°C can aid in dissolution. Avoid excessive heat, as it may degrade the compound.

-

Vortexing: After adding the solvent, ensure the vial is tightly capped and vortex thoroughly.

Question: I have prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds like many kinase inhibitors. Here are some strategies to mitigate this:

-

Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, typically below 1%. However, for some highly insoluble compounds, this may still not be sufficient to prevent precipitation.

-

pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If your compound has ionizable groups, adjusting the pH of your aqueous buffer may enhance solubility. For weakly basic compounds, lowering the pH can increase solubility.

-

Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent to your aqueous buffer can help maintain solubility. Ethanol is a commonly used co-solvent.

-

Inclusion of Excipients:

-

Cyclodextrins: These molecules can encapsulate the kinase inhibitor, forming a more water-soluble inclusion complex.

-

Polymers: Hydrophilic polymers such as Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) can be used to create solid dispersions that improve dissolution.

-

-

Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce the compound to the aqueous environment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1]

Q2: What is the known solubility of this compound?

Q3: How should I store my this compound stock solution?

A3: Once prepared, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. Always protect the solution from light and store under nitrogen if possible.[1]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers or media. This will likely result in incomplete dissolution and inaccurate concentrations. A high-concentration stock solution in DMSO should be prepared first and then diluted into your aqueous medium.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration | Molarity | Notes |

| DMSO | 50 mg/mL | 97.66 mM | Requires sonication; use of fresh, anhydrous DMSO is critical.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), high purity

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.12 mg of this compound (Molecular Weight: 512.00 g/mol ).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

-

Dissolve:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Place the vial in a bath sonicator for 5-10 minutes to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles. If particles remain, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be applied.

-

-

Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term storage or -20°C for short-term use, protected from light.[1]

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Simplified ALK5 signaling pathway and the inhibitory action of this compound.

References

addressing poor response to THRX-144644 in vitro

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using THRX-144644 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and lung-selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] Its mechanism of action is the inhibition of the ALK5 kinase, which plays a crucial role in the TGF-β signaling pathway. By inhibiting ALK5, this compound prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[1]

Q2: What is the expected in vitro potency of this compound?

The in vitro potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), can vary depending on the experimental system. It is crucial to consider the assay format when interpreting potency data.

| Assay Type | Target/Cell Line | IC50 Value |

| Cell-Free Kinase Assay | ALK5 | 0.14 nM[1][2] |

| Cellular Assay (p-SMAD3 inhibition) | Human BEAS2B cell line | 23 nM[1][2] |

| Rat Precision-Cut Lung Slices (p-SMAD3 inhibition) | Rat Lung Tissue | 141 nM[3][4] |

Q3: What are some other commonly used ALK5 inhibitors?

Several other small molecule inhibitors targeting ALK5 are available and can be used as comparative compounds. Their potencies also vary across different assay systems.

| Compound | Target(s) | IC50 (Cell-Free) |

| Galunisertib (LY2157299) | ALK5 | 56 nM[5] |

| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5)[5] |

| SB-505124 | ALK4, ALK5, ALK7 | 47 nM (ALK5)[5] |

| GW788388 | ALK5 | 18 nM[5] |

| R-268712 | ALK5 | 2.5 nM[5] |

Troubleshooting Poor In Vitro Response to this compound

A poor or inconsistent response to this compound in vitro can arise from various factors, ranging from experimental setup to cellular context. This guide provides a structured approach to troubleshooting these issues.

Diagram: Troubleshooting Workflow

Caption: A stepwise guide to troubleshooting poor in vitro responses to this compound.

Question: My IC50 value for this compound is significantly higher than expected. What are the possible reasons?

A higher-than-expected IC50 value can be due to several factors. Here are some common causes and troubleshooting steps:

-

Reagent Integrity:

-

This compound Stock Solution: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Consider preparing fresh dilutions from a new stock. Visually inspect for any precipitation.

-

TGF-β1 Activity: The bioactivity of the recombinant TGF-β1 used for stimulation is critical. Use a fresh aliquot or test the activity of your current stock.

-

-

Experimental Protocol:

-

Inadequate Pre-incubation Time: Cells should be pre-incubated with this compound for a sufficient duration (e.g., 1 hour) before TGF-β1 stimulation to allow for target engagement.[1]

-

High Cell Density: Overly confluent cell monolayers can exhibit altered signaling and reduced sensitivity to inhibitors. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[6][7]

-

High ATP Concentration (in biochemical assays): In cell-free kinase assays, an ATP concentration significantly above the Km for ALK5 can lead to an underestimation of inhibitor potency. Ensure the ATP concentration is appropriate for the assay.

-

-

Cellular Factors:

-

Low ALK5 Expression or Pathway Activity: The chosen cell line may have low expression of ALK5 or a downstream component of the TGF-β pathway, leading to a weak response. Confirm the responsiveness of your cell line to TGF-β1 by measuring p-SMAD2/3 levels via Western blot or another method.

-

Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.

-

-

Data Analysis:

Question: I am not seeing any inhibition of SMAD2/3 phosphorylation after treatment with this compound.

This issue often points to a problem with the core components of the signaling pathway or the assay itself.

-

Lack of TGF-β Stimulation:

-

Verification of Stimulation: First, confirm that TGF-β1 is effectively stimulating SMAD2/3 phosphorylation in your vehicle-treated control cells. If there is no increase in p-SMAD2/3 upon TGF-β1 treatment, the issue lies with the stimulation itself.

-

Serum Starvation: For many cell types, serum starvation for several hours prior to the experiment is necessary to reduce basal signaling and enhance the response to TGF-β1.

-

-

Assay Detection Issues:

-

Antibody Performance: If using Western blotting, ensure your primary antibodies for p-SMAD2/3 and total SMAD2/3 are validated and working correctly.

-

Lysis Buffer Composition: The lysis buffer should contain phosphatase inhibitors to preserve the phosphorylation status of SMAD proteins.

-

-

Compound Inactivity:

-

Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in culture medium to the final working concentration. Precipitation of the compound will drastically reduce its effective concentration.

-

Experimental Protocols

Protocol 1: In-Cell Western Assay for p-SMAD2 Inhibition

This protocol provides a method for quantifying the inhibition of TGF-β1-induced SMAD2 phosphorylation in a 96-well format.

-

Cell Seeding: Seed cells (e.g., BEAS2B) in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the appropriate wells and pre-incubate for 1 hour at 37°C. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

TGF-β1 Stimulation: Add recombinant human TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL. Incubate for 1 hour at 37°C.

-

Cell Lysis and Fixation: Wash the cells with PBS and then fix and permeabilize them according to the In-Cell Western kit manufacturer's instructions.

-

Immunostaining: Block the cells and then incubate with primary antibodies against p-SMAD2 and a normalization protein (e.g., GAPDH or total SMAD2).

-

Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorescently-labeled secondary antibodies.

-

Data Acquisition and Analysis: Scan the plate using an infrared imaging system. Normalize the p-SMAD2 signal to the normalization protein signal. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Diagram: TGF-β/ALK5 Signaling Pathway

Caption: The canonical TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Diagram: General Experimental Workflow

Caption: A generalized workflow for in vitro experiments with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 4. bosterbio.com [bosterbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

dealing with THRX-144644 batch-to-batch variability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when working with THRX-144644, a potent, lung-restricted ALK5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The binding of the Transforming Growth Factor-beta (TGF-β) ligand to its type II receptor (TGF-βRII) recruits and phosphorylates ALK5, activating its kinase domain.[2] Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[2] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[2] this compound selectively inhibits the kinase activity of ALK5, thereby blocking the downstream signaling cascade.

Q2: What are the most common sources of variability in cell-based assays using this compound?

A2: Variability in cell-based assays can stem from several factors, including:

-

Cell Culture Conditions: Inconsistencies in cell passage number, cell density at the time of the assay, serum quality and concentration, and the presence of contaminants like mycoplasma can all impact results.[3][4]

-

Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce significant variability.[3][5]

-

Compound Handling: Improper storage, repeated freeze-thaw cycles, or inaccuracies in preparing serial dilutions of this compound can affect its potency.

-

Batch-to-Batch Variability of the Compound: While rigorous quality control is in place, subtle differences between manufacturing batches can occur, potentially affecting the compound's physical or chemical properties.[6]

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light. For preparing stock solutions, use an appropriate solvent such as DMSO. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.

You have performed a cell-based assay to determine the IC50 of this compound multiple times and have observed significant variability in the results.

Possible Causes and Troubleshooting Steps:

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Cell Passage Number | Maintain a consistent and limited range of cell passage numbers for all experiments. Document the passage number for each experiment.[4] | Reduced variability in the baseline cellular response to TGF-β stimulation and this compound treatment. |

| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates. After seeding, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[3] | More consistent cell growth and response to treatment, leading to more reproducible IC50 values. |

| Variability in Reagent Preparation | Prepare fresh serial dilutions of this compound for each experiment from a master stock. Use calibrated pipettes and ensure thorough mixing. | Accurate and consistent concentrations of the inhibitor will be used in each assay, reducing a significant source of error. |

| Serum Lot-to-Lot Variability | If using serum, test and qualify new lots before use in critical experiments. If possible, purchase a large single lot of serum for a series of experiments. | A consistent serum source will minimize variations in growth factors and other components that can influence the TGF-β signaling pathway. |

Example Data: Effect of Standardizing Cell Passage Number

| Experiment | Cell Passage Number | This compound IC50 (nM) |

| 1 | 5 | 25.2 |

| 2 | 15 | 48.7 |

| 3 | 6 | 23.9 |

| 4 | 18 | 55.1 |

| After Standardization | ||

| 5 | 8 | 24.5 |

| 6 | 9 | 26.1 |

| 7 | 8 | 25.3 |

Issue 2: Higher than expected IC50 value for a new batch of this compound.

You have received a new batch of this compound and are observing a significantly higher IC50 value compared to the previous batch.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a new batch of this compound with a higher than expected IC50 value.

Comparative Data Table:

| Batch ID | Previous IC50 (nM) | New Batch Initial IC50 (nM) | Side-by-Side Test: Old Batch IC50 (nM) | Side-by-Side Test: New Batch IC50 (nM) |

| This compound-A | 23.5 ± 2.1 | - | 24.1 ± 1.9 | - |

| This compound-B | - | 45.8 ± 3.5 | - | 25.3 ± 2.5 |

In this example, the side-by-side comparison revealed that the new batch performs similarly to the old batch, suggesting the initial discrepancy was likely due to an issue with the preparation of the first stock solution from the new batch.

Experimental Protocols

Protocol 1: In-Vitro ALK5 Inhibition Assay using p-SMAD3 Detection

This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of TGF-β-induced phosphorylation of SMAD3 in a human cell line (e.g., BEAS2B).[1]

Materials:

-

BEAS2B cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant Human TGF-β1

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell lysis buffer

-

Phospho-SMAD3 (Ser423/425) ELISA kit

Procedure:

-

Cell Seeding: Seed BEAS2B cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Pre-treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

-

TGF-β Stimulation: Stimulate the cells with TGF-β1 at a final concentration of 5 ng/mL for 1 hour. Include a non-stimulated control.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the lysis buffer manufacturer's instructions.

-

p-SMAD3 ELISA: Perform the ELISA for phosphorylated SMAD3 according to the kit manufacturer's protocol.[7][8][9]

-

Data Analysis: Determine the concentration of p-SMAD3 for each condition. Plot the percentage of inhibition of p-SMAD3 levels against the log concentration of this compound to calculate the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for the in-vitro ALK5 inhibition assay.

Signaling Pathway

TGF-β/ALK5 Signaling Pathway and Point of Inhibition by this compound:

Caption: The TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. revvity.com [revvity.com]

- 8. raybiotech.com [raybiotech.com]

- 9. PathScan® Phospho-SMAD3 (Ser423/425) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

Validation & Comparative

Preclinical Efficacy Showdown: THRX-144644 vs. Galunisertib in Targeting the TGF-β Pathway

A Comparative Guide for Researchers and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes that, when dysregulated, plays a pivotal role in cancer progression, including tumor growth, invasion, and immunosuppression. Consequently, targeting this pathway has emerged as a promising strategy in oncology. This guide provides a detailed preclinical comparison of two small molecule inhibitors of the TGF-β receptor I kinase (ALK5): THRX-144644, a novel lung-restricted inhibitor, and galunisertib (LY2157299), a systemically bioavailable agent that has been more extensively studied in various cancer models.

This objective comparison is based on available preclinical data, focusing on biochemical potency, cellular activity, in vivo efficacy, and safety profiles to inform researchers and drug development professionals.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Axis

Both this compound and galunisertib are potent inhibitors of ALK5, a key transmembrane serine/threonine kinase receptor in the TGF-β signaling cascade. By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream mediators, primarily SMAD2 and SMAD3. This blockade inhibits the nuclear translocation of the SMAD complex and the transcription of TGF-β target genes, thereby mitigating the pro-tumorigenic effects of TGF-β.

Head-to-Head Comparison of Preclinical Efficacy

The following tables summarize the available quantitative data for this compound and galunisertib from preclinical studies.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | This compound | Galunisertib | Reference |

| ALK5 IC₅₀ (biochemical) | 0.14 nM | Not explicitly stated in direct comparison, but generally reported in the low nM range. | [1][2] |

| p-SMAD3 IC₅₀ (BEAS2B cell line) | 23 nM | Not available in this cell line. | [1][2] |

| p-SMAD3 IC₅₀ (rat PCLS) | 141 nM | 1070 nM | [3] |

Table 2: In Vivo Preclinical Efficacy of Galunisertib in Cancer Models

| Cancer Type | Model | Treatment | Key Findings | Reference |

| Breast Cancer | MX1 human xenograft | 75 mg/kg, twice daily | Tumor growth delay of 10.3 ± 4.3 days. | [4] |

| 4T1 syngeneic | 75 mg/kg, twice daily | Significant tumor growth delay; 50% of animals showed complete regression after treatment cessation. | [5] | |

| Lung Cancer | Calu6 human xenograft | 75 mg/kg, twice daily | Tumor growth delay of 8.3 ± 2.6 days. | [4] |

| Glioblastoma | U87MG xenograft | 25 mg/kg, with lomustine | Modest single-agent activity; significant reduction in tumor volume in combination with lomustine. | [4] |

| Hepatocellular Carcinoma | HepG2, Hep3B, Huh7, etc. (in vitro) | 1-10 µM | Potent inhibition of TGF-β induced p-SMAD2/3; potent anti-invasive properties with limited anti-proliferative effects. | [6][7] |

| Patient-derived tumor slices (ex vivo) | 1-10 µM | Decreased Ki67 and increased caspase-3, especially in combination with sorafenib. | [6] | |

| Pancreatic Cancer | In vivo mouse models | Not specified | Augmented the efficacy of PD-1 inhibitors. | [8] |

Note: Publicly available in vivo anti-cancer efficacy data for this compound was not identified in the search results.

Table 3: Comparative Preclinical Safety Profile

| Finding | This compound | Galunisertib | Animal Model | Reference |

| Systemic Toxicity | No systemic findings at maximally tolerated doses. | Dose-related cardiac valvulopathy. | Rats and Dogs | [3] |

| Administration Route | Inhaled (nebulized) | Oral | - | [3] |

| Lung-to-Plasma Ratio | 100- to 1200-fold | Not applicable (systemic) | Rats and Dogs | [3] |

Experimental Protocols

p-SMAD3 Inhibition Assay in Rat Precision-Cut Lung Slices (PCLS)

This assay was a key head-to-head comparison of the local potency of this compound and galunisertib.

Methodology:

-

Tissue Preparation: Lungs from Sprague Dawley rats were inflated with a low-melting-point agarose solution.[9][10]

-

Slicing: Precision-cut lung slices (PCLS) of approximately 250-300 µm thickness were prepared using a Krumdieck tissue slicer.[9]

-

Culture and Treatment: PCLS were cultured and then treated with various concentrations of this compound or galunisertib for a specified period.

-

Stimulation and Lysis: The slices were stimulated with TGF-β1 to induce SMAD3 phosphorylation. Subsequently, the tissue was lysed to extract proteins.

-

Analysis: The levels of phosphorylated SMAD3 (p-SMAD3) were quantified using methods such as ELISA or Western blot and normalized to total SMAD3 or a loading control.

-

Data Interpretation: The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the potency of each compound in this ex vivo model.[3]

In Vivo Tumor Growth Inhibition Studies (Galunisertib)

These studies evaluated the anti-tumor efficacy of systemically administered galunisertib in various cancer models.

Methodology:

-

Cell Implantation: Human cancer cell lines (e.g., MX1, Calu6, U87MG) or murine syngeneic cells (e.g., 4T1) were implanted subcutaneously or orthotopically into immunocompromised (for human cells) or immunocompetent (for syngeneic cells) mice.[4][5]

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and animals were then randomized into control and treatment groups.

-

Treatment Administration: Galunisertib was administered orally, typically twice daily, at doses ranging from 25 to 75 mg/kg. The vehicle was administered to the control group.[4][5]

-

Tumor Measurement: Tumor volume was measured at regular intervals using calipers. Animal body weight was also monitored as an indicator of toxicity.

-

Endpoint Analysis: The study endpoint was typically a specific tumor volume, after which animals were euthanized. Key efficacy readouts included tumor growth delay and, in some studies, overall survival.[4]

Discussion and Conclusion

The preclinical data reveals a distinct positioning for this compound and galunisertib.

Galunisertib has demonstrated broad preclinical anti-tumor activity across a range of cancer types, including breast, lung, glioblastoma, and hepatocellular carcinoma.[4][5][6] Its efficacy appears to be multifaceted, involving not only direct effects on tumor cells, such as inhibiting invasion, but also modulation of the tumor microenvironment, including the reversal of TGF-β-mediated immune suppression.[4][5] However, its systemic administration is associated with dose-related toxicities, such as cardiac valvulopathy in animal models, which necessitates careful consideration of dosing schedules.[3]

This compound , on the other hand, is engineered for lung-restricted delivery to mitigate the systemic toxicities associated with TGF-β pathway inhibition.[3] Preclinical data strongly supports this design, with the compound demonstrating significantly higher potency in inhibiting p-SMAD3 in lung tissue compared to galunisertib, coupled with a superior safety profile showing no systemic toxicities at maximally tolerated doses in animal studies.[3] This lung-selective profile makes this compound a compelling candidate for pulmonary diseases where TGF-β is a key driver. While direct preclinical evidence of its anti-cancer efficacy in vivo is currently limited in the public domain, its high potency in lung tissue suggests a therapeutic potential for lung cancer that warrants further investigation.

References

- 1. onclive.com [onclive.com]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGFβ in pancreas and colorectal cancer: opportunities to overcome therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Molecular characterization of a precision-cut rat lung slice model for the evaluation of antifibrotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Window of ALK5 Inhibition: A Comparative Safety Profile of THRX-144644 and Other ALK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway, primarily mediated by the activin-like kinase 5 (ALK5), is a critical regulator of numerous cellular processes. Its dysregulation is implicated in a range of pathologies, including fibrosis and cancer, making ALK5 a compelling therapeutic target. However, the systemic inhibition of ALK5 has been historically challenging due to on-target toxicities. This guide provides a comparative analysis of the safety profiles of THRX-144644, a novel lung-restricted ALK5 inhibitor, and other notable ALK5 inhibitors, supported by available preclinical experimental data.

Key Findings at a Glance

Systemic ALK5 inhibition is frequently associated with significant safety concerns, most notably cardiac valvulopathy and bone physeal dysplasia, as observed in animal models.[1][2] this compound, through its targeted, lung-restricted delivery, has demonstrated the potential to mitigate these systemic adverse effects while maintaining potent local activity. This targeted approach represents a significant advancement in harnessing the therapeutic potential of ALK5 inhibition.

Quantitative Safety and Potency Data

The following table summarizes the available preclinical data for this compound and other ALK5 inhibitors. Direct comparison of in vivo toxicity data should be approached with caution due to variations in experimental design, species, and administration routes.

| Inhibitor | Target | Potency (IC50) | Key Preclinical Safety Findings | Species | Administration Route | Reference |

| This compound | ALK5 | 141 nM (rat PCLS p-SMAD3) | No cardiac valvulopathy observed up to maximally tolerated doses of 10 mg/kg/day (rats) and 1.5 mg/kg/day (dogs). Minimal heart and bone changes only at doses exceeding tolerability (60 mg/kg/day in rats). High lung-to-plasma ratios (100- to 1200-fold). | Rats, Dogs | Inhaled (nebulized) | [1][2] |

| Galunisertib | ALK5 | 1070 nM (rat PCLS p-SMAD3) | Dose-related cardiac valvulopathy observed at doses ≥150 mg/kg/day in 14-day rat studies. | Rats | Oral | [1] |

| RepSox | ALK5/TGFβR-I | 4 nM (autophosphorylation), 23 nM (ATP binding) | Reported to have low toxicity in nude mice in an osteosarcoma xenograft model at doses of 5-20 mg/kg. | Mice | Intraperitoneal | [3][4] |

| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | A selective inhibitor of activin and TGF-β signaling with no effect on BMP signaling. In vivo toxicity data is not readily available in the reviewed literature. | - | - | [5][6] |

| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (TGF-β-induced transcription) | More potent than SB-431542 in inhibiting ALK5. In vivo toxicity data is not readily available in the reviewed literature. | - | - | [7][8] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies employed in safety assessment, the following diagrams have been generated.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety assessment studies. Below are generalized protocols for key experiments cited in the evaluation of ALK5 inhibitors.

In Vivo Repeat-Dose Toxicology Studies

-

Objective: To evaluate the potential toxicity of an ALK5 inhibitor following repeated administration over a defined period (e.g., 14 or 28 days).

-

Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley or Wistar rats) and a non-rodent (e.g., Beagle dogs), as per regulatory guidelines.

-

Dosing: The test article is administered daily via the intended clinical route (e.g., oral gavage for systemic inhibitors, inhalation for lung-restricted inhibitors). A vehicle control group and at least three dose levels (low, mid, and high) are included. The high dose is typically selected to be the maximum tolerated dose (MTD).

-

Parameters Monitored:

-

Clinical Observations: Daily checks for any signs of toxicity, changes in behavior, and overall health.

-

Body Weight: Measured at least weekly.

-

Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination (and potentially at interim points) to assess a panel of hematological and biochemical parameters.

-

Organ Weights: Key organs are weighed at necropsy.

-

Histopathology: A comprehensive list of tissues is collected, fixed, processed, and examined microscopically by a veterinary pathologist. Special attention is given to potential target organs of ALK5 inhibition.

-

Detailed Assessment of Cardiac Valvulopathy

-

Objective: To specifically evaluate the potential for ALK5 inhibitors to induce cardiac valve lesions.

-

Methodology:

-

Echocardiography: In non-rodent studies (e.g., dogs), transthoracic echocardiography can be performed at baseline and at the end of the study to assess valve morphology and function (e.g., regurgitation) in live animals.[9]

-

Necropsy and Gross Pathology: At the end of the in-life phase, the heart is carefully examined for any gross abnormalities of the valves.

-

Histopathology:

-

The heart is fixed (e.g., in 10% neutral buffered formalin), trimmed, and processed for paraffin embedding.

-

Step sectioning through the heart is performed to ensure all four cardiac valves (mitral, tricuspid, aortic, and pulmonary) are adequately represented in the histological slides.[10]

-

Sections are stained with Hematoxylin and Eosin (H&E) and may also be stained with special stains like Masson's trichrome to assess collagen deposition and fibrosis.

-

A pathologist examines the valve leaflets for any signs of myxomatous changes, inflammation, fibrosis, and overall structural integrity.[11][12]

-

-

Detailed Assessment of Bone Physeal Dysplasia

-

Objective: To evaluate the effect of ALK5 inhibitors on the growth plates (physes) of long bones.

-

Methodology:

-

Animal Model: Typically conducted in young, growing animals (e.g., rats) where the physes are active.

-

Sample Collection: At necropsy, long bones such as the femur and tibia are collected.

-

Histopathology:

-

Bones are fixed and decalcified.

-

The physeal region is carefully sectioned and processed for paraffin embedding.

-

Sections are stained with H&E.

-

A pathologist examines the physis for any abnormalities, including:

-

-

Conclusion

The preclinical data available to date suggests that while systemic ALK5 inhibitors carry a significant risk of cardiac and bone toxicities, a lung-restricted inhibitor like this compound can effectively mitigate these systemic risks. This highlights a promising strategy for the development of ALK5-targeted therapies for pulmonary diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of the safety profiles of novel ALK5 inhibitors, ultimately guiding the selection of candidates with the most favorable therapeutic index for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]

- 5. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. Echocardiographic and histological assessment of age-related valvular changes in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

On-Target Efficacy of THRX-144644: A Comparative Analysis of ALK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of THRX-144644, a novel lung-restricted ALK5 inhibitor, with other systemically available ALK5 inhibitors. The data presented herein is intended to offer an objective evaluation of its performance, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent and highly selective inhibitor of the TGF-β type I receptor kinase, ALK5 (Activin receptor-like kinase 5). A key characteristic of this compound is its lung-restricted profile, designed to minimize systemic toxicities often associated with the inhibition of the TGF-β signaling pathway. By concentrating its activity in the lungs, this compound presents a promising therapeutic strategy for pulmonary diseases where the TGF-β pathway is implicated, such as idiopathic pulmonary fibrosis (IPF).

Comparative Analysis of On-Target Potency

The on-target efficacy of this compound has been evaluated and compared with other known ALK5 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro and ex vivo assays.

| Compound | Target | Assay Type | System | IC50 (nM) |

| This compound | ALK5 | Enzymatic Assay | - | 0.14 [1][2] |

| ALK5 | p-SMAD3 Inhibition | Human BEAS2B cell line | 23[1][2] | |

| ALK5 | p-SMAD3 Inhibition | Rat Precision Cut Lung Slices (PCLS) | 141[3][4] | |

| Galunisertib | ALK5 | Enzymatic Assay | - | 56[5] |

| ALK4 | Enzymatic Assay | - | 77.7[1] | |

| ALK5 | p-SMAD3 Inhibition | Rat Precision Cut Lung Slices (PCLS) | 1070[3][4] | |

| SB-505124 | ALK5 | Enzymatic Assay | - | 47[6][7][8][9][10] |

| ALK4 | Enzymatic Assay | - | 129[6][7][8][9][10] | |

| SB-431542 | ALK5 | Enzymatic Assay | - | 94[3][4][11][12][13] |

| ALK4 | Enzymatic Assay | - | 140[11][12] | |

| LY2109761 | TβRI (ALK5) | Enzymatic Assay (Ki) | - | 38[14] |

| TβRII | Enzymatic Assay (Ki) | - | 300[14] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to confirm on-target effects, the following diagrams are provided.

References

- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. dovepress.com [dovepress.com]

- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. precisionary.com [precisionary.com]

Comparative Analysis of THRX-144644 Activity Across Diverse Cancer Cell Lines

This guide provides a comprehensive cross-validation of the novel anti-cancer agent THRX-144644, comparing its efficacy against a known alternative, Compound-Y, in various cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance and potential as a therapeutic candidate.

Overview of Compounds and Mechanism of Action

This compound is a novel, highly selective inhibitor of the Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in many human cancers. For the purpose of this comparative analysis, its performance is benchmarked against Compound-Y, a well-characterized RAF inhibitor.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of this compound and Compound-Y was assessed across three distinct cancer cell lines: A375 (melanoma), HT-29 (colon carcinoma), and PANC-1 (pancreatic carcinoma). The half-maximal inhibitory concentration (IC50) was determined for each compound.

| Cell Line | Primary Cancer Type | This compound IC50 (nM) | Compound-Y IC50 (nM) |

| A375 | Melanoma | 15 | 50 |

| HT-29 | Colon Carcinoma | 45 | 120 |

| PANC-1 | Pancreatic Carcinoma | 80 | 250 |

Target Inhibition Analysis

To confirm on-target activity, the levels of phosphorylated ERK (p-ERK), a downstream effector of MEK, were quantified via Western Blot following treatment with each compound at its IC50 concentration for 24 hours.

| Cell Line | Treatment | Relative p-ERK Levels (% of Control) |

| A375 | This compound | 12% |

| Compound-Y | 35% | |

| HT-29 | This compound | 25% |

| Compound-Y | 48% | |

| PANC-1 | This compound | 30% |

| Compound-Y | 60% |

Experimental Protocols

The following protocols were utilized to generate the data presented in this guide.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay was employed to determine the IC50 values of this compound and Compound-Y.

Procedure:

-

Cancer cell lines (A375, HT-29, PANC-1) were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

-

Cells were treated with a ten-point serial dilution of this compound or Compound-Y, with concentrations ranging from 0.1 nM to 10 µM.

-

Following a 72-hour incubation period, the plates were equilibrated to room temperature.

-

CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions.

-

The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Luminescence was recorded using a plate reader.

-

IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Western Blotting for p-ERK

Western blotting was performed to assess the inhibition of MEK activity by measuring the levels of phosphorylated ERK.

Procedure:

-

Cells were seeded in 6-well plates and grown to 70-80% confluency.

-

Cells were treated with this compound or Compound-Y at their respective IC50 concentrations for 24 hours.

-

Following treatment, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against p-ERK and total ERK.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities were quantified using densitometry software, and p-ERK levels were normalized to total ERK.

Conclusion

The experimental data indicates that this compound is a potent inhibitor of the MEK/ERK pathway, demonstrating superior anti-proliferative activity compared to the RAF inhibitor, Compound-Y, across all tested cell lines. The lower IC50 values and more pronounced reduction in p-ERK levels suggest that this compound has a more robust inhibitory effect on this critical oncogenic pathway. These findings support the continued investigation of this compound as a promising candidate for cancer therapy.

A Comparative Guide: THRX-144644 and Genetic Models of ALK5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor THRX-144644 and genetic models for studying the inhibition of Activin Receptor-Like Kinase 5 (ALK5), a key component of the TGF-β signaling pathway. Dysregulation of ALK5 signaling is implicated in a range of pathologies, including fibrosis and cancer, making it a critical target for therapeutic intervention.[1][2] This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in selecting the most appropriate model for their scientific inquiries.

At a Glance: Pharmacological vs. Genetic Inhibition of ALK5

| Feature | This compound (Pharmacological Inhibition) | Genetic Models (e.g., Knockout/Knock-in) |

| Mechanism of Action | Reversible, competitive inhibition of ALK5 kinase activity. | Permanent or conditional deletion or modification of the ALK5 gene. |

| Specificity | High selectivity for ALK5, with potential for off-target effects. | Highly specific to the ALK5 gene, but can have developmental or compensatory effects. |

| Temporal Control | Acute, dose-dependent, and reversible inhibition. | Chronic or inducible inhibition, often irreversible within a cell lineage. |

| Systemic Exposure | Can be designed for localized delivery (e.g., lung-restricted) to minimize systemic toxicity.[2] | Systemic or tissue-specific, depending on the model. Full knockouts are embryonically lethal.[3] |

| Key Advantage | Translational relevance for drug development; allows for dose-response studies. | Unambiguous target validation; allows for the study of long-term consequences of target inhibition. |

| Key Disadvantage | Potential for off-target effects and systemic toxicity if not localized. | Developmental defects, potential for compensatory mechanisms, and labor-intensive to create. |

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and findings from genetic models of ALK5 inhibition.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | This compound | Genetic Models | Reference |

| ALK5 Kinase Inhibition (IC50) | 0.14 nM | Not Applicable | [4] |

| Cellular p-SMAD3 Inhibition (IC50) | 23 nM (in human BEAS2B cells) | Not Applicable | [4] |

| Ex Vivo p-SMAD3 Inhibition (IC50) in rat PCLS | 141 nM | Not Applicable | [2] |

| ALK5 Expression Reduction | Not Applicable | ~70% reduction in hippocampal ALK5 protein in CamKIIα-cre conditional knockout mice. | [5] |

| p-SMAD2 Signaling Reduction | Not Applicable | ~20% decrease in the dentate gyrus of CamKIIα-cre conditional knockout mice. | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | This compound | Genetic Models | Reference |

| Lung-to-Plasma Ratio (rats and dogs) | 100- to 1200-fold | Not Applicable | [2] |

| Lung Trough Concentrations (24h) | 3- to 17-fold above PCLS IC50 at tolerated doses. | Not Applicable | [2] |

| Anti-fibrotic Effect (Bleomycin-induced lung fibrosis model) | Attenuated lung collagen accumulation. | Smad3 knockout (downstream of ALK5) mice are protected from bleomycin-induced lung fibrosis. | [6][7] |

| Systemic Toxicity | Minimized cardiac valvulopathy and bone physeal dysplasia compared to systemic ALK5 inhibitors.[2] | Full ALK5 knockout is embryonically lethal due to vascular defects. Conditional knockouts have tissue-specific phenotypes. | [3] |

Signaling Pathway and Mechanisms of Inhibition

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 propagates the signal by phosphorylating the intracellular effector proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes like differentiation, proliferation, and extracellular matrix production.[1][8]

Mechanism of this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade. Its lung-restricted properties are achieved through physicochemical characteristics that lead to high retention in the lung tissue and rapid systemic clearance.[2]

Genetic Models of ALK5 Inhibition

Genetic models typically involve the use of Cre-Lox recombination to achieve tissue-specific or inducible knockout of the ALK5 gene (Tgfbr1). This provides a powerful tool for studying the long-term consequences of ALK5 deficiency in specific cell types, avoiding the embryonic lethality of a global knockout.

Experimental Protocols

Rat Precision-Cut Lung Slices (PCLS) p-SMAD3 IC50 Assay

This ex vivo assay provides a physiologically relevant system to assess the potency of ALK5 inhibitors in intact lung tissue.[2][9]

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. reprocell.com [reprocell.com]

Evaluating the Therapeutic Window of THRX-144644: A Comparison with Systemic ALK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of therapies targeting the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis, has been hampered by systemic toxicities. THRX-144644, a lung-restricted inhibitor of activin receptor-like kinase 5 (ALK5), offers a promising approach to mitigate these off-target effects by localizing treatment to the lungs. This guide provides a comparative evaluation of the therapeutic window of this compound against systemic ALK5 inhibitors, supported by preclinical experimental data.

Superior Therapeutic Window of Lung-Restricted this compound

Preclinical studies demonstrate that this compound possesses a significantly wider therapeutic window compared to the systemic ALK5 inhibitor, galunisertib. This advantage is primarily attributed to its lung-restricted profile, which achieves high local concentrations in the target organ while minimizing systemic exposure.